CY5.5-COOH chloride chemical structure
CY5.5-COOH chloride chemical structure
An In-Depth Technical Guide to CY5.5-COOH Chloride for Advanced Research
For researchers, scientists, and drug development professionals, cyanine (B1664457) dyes are indispensable tools for fluorescent labeling. Among these, CY5.5-COOH chloride, a near-infrared (NIR) dye, offers significant advantages for bioimaging and diagnostic applications due to its excellent spectral properties and reactive carboxyl group.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application.
Core Properties and Chemical Identity
CY5.5-COOH is a member of the cyanine dye family, characterized by two nitrogen-containing heterocyclic rings joined by a polymethine chain.[4] The terminal carboxylic acid group provides a reactive handle for covalent attachment to various biomolecules.[5][6] Its fluorescence in the NIR spectrum (approximately 675/710 nm) is particularly advantageous for in-vivo imaging, as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration.[5][7]
Chemical Structure of CY5.5-COOH Chloride
The chemical structure of CY5.5-COOH chloride is formally described by its IUPAC name: 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid chloride.[8]
Physicochemical and Spectral Properties
The utility of CY5.5-COOH chloride in quantitative assays and imaging is defined by its specific physicochemical and spectral characteristics. These properties are summarized below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₀H₄₃ClN₂O₂ | [8][9] |
| Molecular Weight | 619.2 g/mol | [8][9] |
| Excitation Maximum (λex) | ~673 - 675 nm | [5][9] |
| Emission Maximum (λem) | ~707 - 710 nm | [1][2][9] |
| Molar Extinction Coeff. | ~209,000 M⁻¹cm⁻¹ | [9] |
| Fluorescence Quantum Yield | ~0.2 | [9] |
| Solubility | Soluble in DMSO, DMF, Methanol | [5][9] |
| Storage Conditions | -20°C, desiccated, protected from light | [7][9] |
Experimental Protocols
A primary application of CY5.5-COOH is the fluorescent labeling of proteins, particularly antibodies, for use in immunoassays and in-vivo imaging. The carboxylic acid group is typically activated to form a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester, which then readily couples with primary amines (e.g., lysine (B10760008) residues) on the target protein.
Protocol: Activation of CY5.5-COOH and Conjugation to an Antibody
This two-stage protocol first describes the activation of the carboxylic acid and then the conjugation to a target antibody.
Materials:
-
CY5.5-COOH chloride
-
Anhydrous Dimethylsulfoxide (DMSO)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Antibody (or other protein) at 2-10 mg/mL in an amine-free buffer (e.g., PBS, HEPES, MES), pH 7.2-7.5
-
Conjugation Buffer: 100 mM sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5
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Quenching Buffer: 1 M Tris-HCl, pH 8.5
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Purification column (e.g., Sephadex G-25) or dialysis equipment
Stage 1: Activation of CY5.5-COOH to CY5.5-NHS Ester
-
Prepare Dye Stock: Dissolve CY5.5-COOH in anhydrous DMSO to a final concentration of 10 mg/mL. This should be done immediately before use as the dye is moisture-sensitive.
-
Prepare Activation Reagents: Prepare fresh 100 mM solutions of EDC and NHS in anhydrous DMSO or an appropriate buffer (e.g., MES buffer, pH 5.5-6.0).
-
Activation Reaction: In a microcentrifuge tube protected from light, mix the CY5.5-COOH solution with a slight molar excess of EDC and NHS (e.g., 1.2 equivalents of each). Incubate at room temperature for 15-30 minutes to generate the CY5.5-NHS ester.
Stage 2: Antibody Conjugation
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Buffer Exchange: Ensure the antibody is in the appropriate Conjugation Buffer (pH 8.3-8.5). If necessary, perform a buffer exchange using a spin column or dialysis. The protein concentration should be at least 2 mg/mL for efficient labeling.
-
Conjugation Reaction: Add the freshly activated CY5.5-NHS ester solution to the antibody solution. The optimal molar ratio of dye to antibody is critical and typically ranges from 3:1 to 7:1. This ratio should be optimized for each specific antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.
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Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for an additional 15 minutes.
-
Purification: Separate the labeled antibody from unreacted dye and byproducts using a gel filtration column (desalting column) or dialysis against an appropriate storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~675 nm).
Application in Drug Development and Research
CY5.5-labeled biomolecules are pivotal in various research and development areas. For instance, a labeled antibody can be used to track its biodistribution, target engagement, and clearance in preclinical animal models.[7] It can also be used in cell-based assays to quantify receptor expression or internalization.
The diagram below illustrates a common application where a CY5.5-labeled antibody is used to detect a specific cell surface receptor (e.g., a tumor marker) on cancer cells, which can then be quantified using techniques like flow cytometry or visualized via fluorescence microscopy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. drmr.com [drmr.com]
- 9. abcam.com [abcam.com]
